molecular formula C18H11BrN2OS B4975928 2-amino-4-(4-bromothiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(4-bromothiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B4975928
M. Wt: 383.3 g/mol
InChI Key: ALJWFQPLRUTOOQ-UHFFFAOYSA-N
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Description

2-amino-4-(4-bromothiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[h]chromene core, which is fused with a thiophene ring substituted with a bromine atom, and an amino group along with a carbonitrile group.

Properties

IUPAC Name

2-amino-4-(4-bromothiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2OS/c19-11-7-15(23-9-11)16-13-6-5-10-3-1-2-4-12(10)17(13)22-18(21)14(16)8-20/h1-7,9,16H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJWFQPLRUTOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC(=CS4)Br)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-4-(4-bromothiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile typically involves a multi-step reaction process. One reported method includes the following steps :

    Starting Materials: The synthesis begins with 3,5-cyclohexanedione, 4-bromothiophene-2-carbaldehyde, and ethyl cyanoacetate.

    Reaction Conditions: These starting materials are mixed with 4-(dimethylamino)pyridine (DMAP) in ethanol.

    Reflux: The mixture is refluxed for 2-3 hours.

    Cooling: After refluxing, the mixture is cooled to room temperature to obtain the desired product.

Chemical Reactions Analysis

2-amino-4-(4-bromothiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-4-(4-bromothiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-amino-4-(4-bromothiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The amino and carbonitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-amino-4-(4-bromothiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and carbonitrile groups, which confer distinct chemical and biological properties.

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